molecular formula C10H16N4O B14789957 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide

2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide

Cat. No.: B14789957
M. Wt: 208.26 g/mol
InChI Key: NAYACBBFEICSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a methyl group, and a pyrazinylmethyl group attached to a butanamide backbone. Its unique structure makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Amino-3-methylbutanoic acid and pyrazine-2-carboxaldehyde.

    Condensation Reaction: The amino acid is first protected using a suitable protecting group. The protected amino acid is then subjected to a condensation reaction with pyrazine-2-carboxaldehyde in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Deprotection: After the condensation reaction, the protecting group is removed to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of (S)-2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The pyrazinylmethyl group can be reduced to form pyrazinylmethylamines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products:

    Oxidation Products: Oximes, nitroso compounds.

    Reduction Products: Pyrazinylmethylamines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

    (S)-2-Amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide: Similar structure but with a pyridinylmethyl group instead of a pyrazinylmethyl group.

    (S)-2-Amino-3-methyl-N-(quinolin-2-ylmethyl)butanamide: Contains a quinolinylmethyl group, offering different electronic and steric properties.

Uniqueness: (S)-2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide is unique due to the presence of the pyrazinylmethyl group, which imparts distinct electronic and steric characteristics, influencing its reactivity and biological activity.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide

InChI

InChI=1S/C10H16N4O/c1-7(2)9(11)10(15)14-6-8-5-12-3-4-13-8/h3-5,7,9H,6,11H2,1-2H3,(H,14,15)

InChI Key

NAYACBBFEICSPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1=NC=CN=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.